

# (5,6-Difluoropyridin-3-yl)boronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (5,6-Difluoropyridin-3-yl)boronic acid

Cat. No.: B599226

[Get Quote](#)

An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid

## Introduction

(5,6-Difluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable reagent, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of complex molecules for drug discovery and materials science.

## Chemical and Physical Properties

The fundamental properties of (5,6-Difluoropyridin-3-yl)boronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property           | Value                                                         | Citations                                                   |
|--------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number         | 1366482-40-7                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula  | C <sub>5</sub> H <sub>4</sub> BF <sub>2</sub> NO <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight   | 158.9 g/mol                                                   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name         | (5,6-Difluoropyridin-3-yl)boronic acid                        | <a href="#">[2]</a>                                         |
| Appearance         | Solid                                                         |                                                             |
| Purity             | ≥96%                                                          | <a href="#">[4]</a>                                         |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C               | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| InChI              | 1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H          | <a href="#">[2]</a>                                         |
| InChI Key          | DMQCLRPLFKDGQN-UHFFFAOYSA-N                                   | <a href="#">[2]</a> <a href="#">[4]</a>                     |

## Reactivity and Applications

**(5,6-Difluoropyridin-3-yl)boronic acid** is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. The difluoropyridine moiety is a common structural motif in many biologically active compounds, and this boronic acid provides a direct and efficient route for its incorporation.

### Key Applications:

- **Pharmaceutical Development:** As an intermediate, it is used to synthesize complex molecules targeting a range of diseases, including cancer and infectious diseases.[\[5\]](#) The incorporation of the difluoropyridine group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving efficacy, metabolic stability, and cell permeability.[\[6\]](#)

- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can enhance the biological activity of pesticides and herbicides.[7]
- Materials Science: The unique electronic and photophysical properties of fluorinated pyridines make them attractive components for advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[5]

The reactivity of boronic acids is central to their utility. In the Suzuki-Miyaura reaction, the boronic acid undergoes transmetalation with a palladium(II) complex, a key step in the catalytic cycle. Boronic acids are generally more reactive than their corresponding boronic esters in this process.[8] They are valued for their stability, low toxicity, and the fact that the boron-containing byproduct, boric acid, is considered environmentally benign.[9]

## Experimental Protocols

While specific, detailed experimental protocols for **(5,6-Difluoropyridin-3-yl)boronic acid** are not readily available in the provided search results, a general procedure for its use in a Suzuki-Miyaura coupling can be outlined based on established methods for similar pyridylboronic acids.[10][11] Additionally, a representative synthesis for a related difluoropyridine boronic acid is provided for context.[6]

## General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a heteroaryl boronic acid with an aryl halide.

Materials and Reagents:

- **(5,6-Difluoropyridin-3-yl)boronic acid** (1.2 - 1.5 equiv.)
- Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv.)
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1.5 mol%)[10]
- Phosphine ligand (e.g., SPhos, RuPhos, 3.0 mol%)[11]
- Base (e.g.,  $\text{K}_3\text{PO}_4$ , KF,  $\text{Na}_2\text{CO}_3$ , 3.0 equiv. )[10][12]

- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[10][11]
- Schlenk tube or similar reaction vessel
- Magnetic stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), **(5,6-Difluoropyridin-3-yl)boronic acid** (1.2 mmol), and the base (3.0 mmol).[10][12]
- Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
- Catalyst and Solvent Addition: In a separate vial or under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the anhydrous solvent. Add the anhydrous, degassed solvent (~0.2 M concentration with respect to the halide) to the Schlenk tube via syringe, followed by the catalyst solution.[10]
- Reaction Execution: Seal the vessel with a Teflon screw cap and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[10]
- Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography on silica gel.[10]

## Representative Synthesis of a Difluoropyridine Boronic Acid

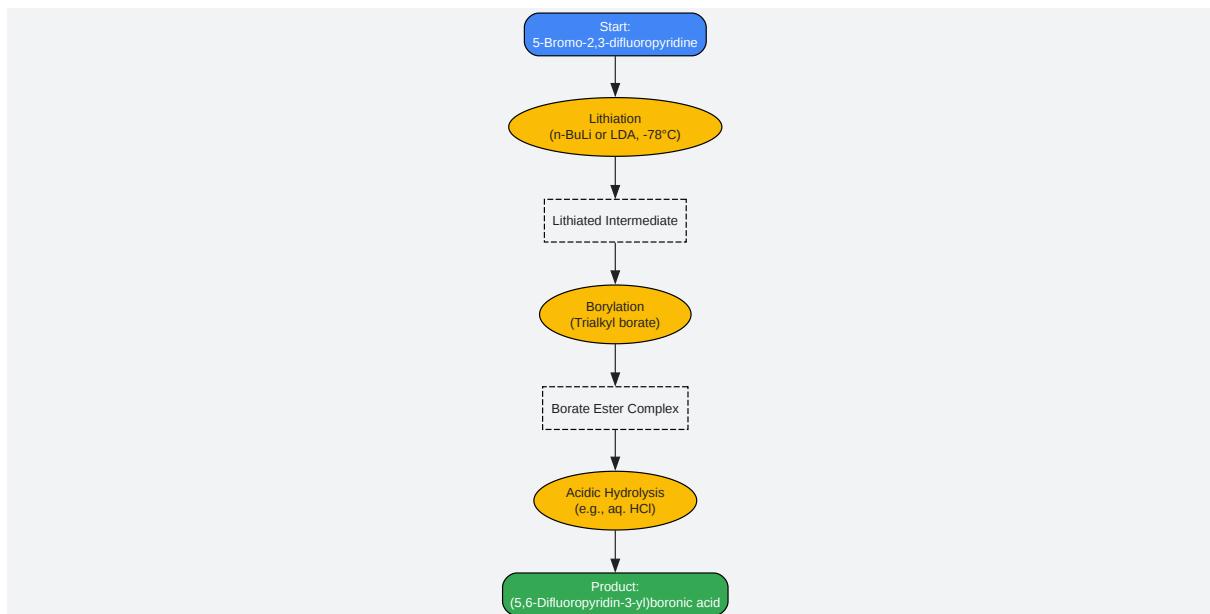
This protocol is adapted from the synthesis of 2,6-Difluoropyridine-3-boronic acid and illustrates a common method for preparing such compounds.[6]

#### Materials and Reagents:


- 2,6-Difluoropyridine
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)[13]
- Anhydrous Tetrahydrofuran (THF)
- Aqueous HCl

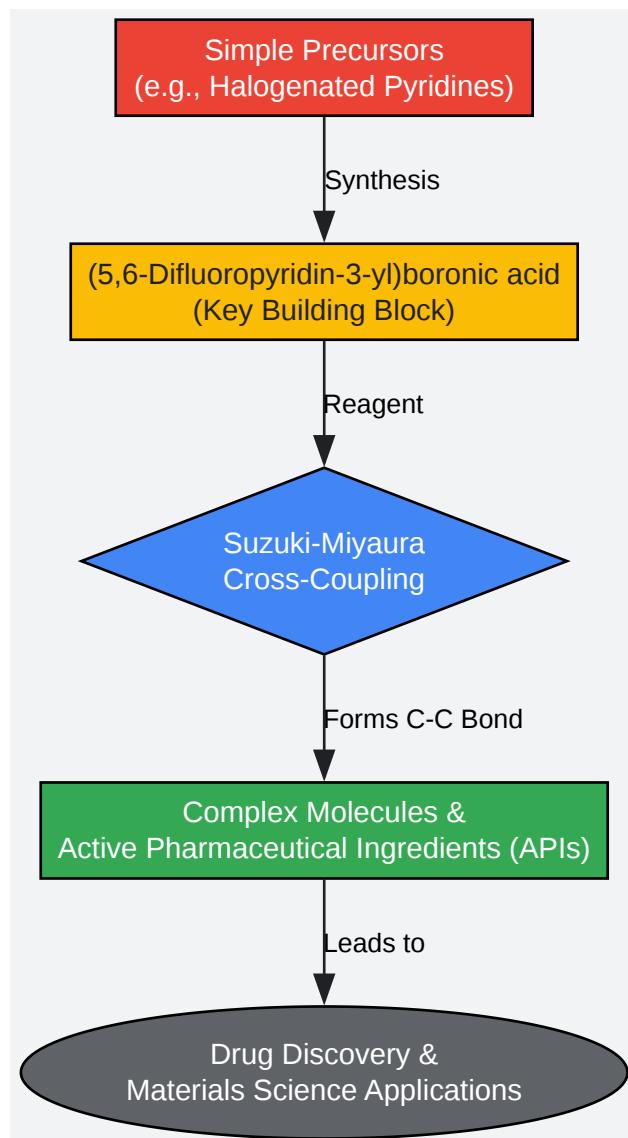
#### Procedure:

- **LDA Preparation:** In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of diisopropylamine in anhydrous THF to 0 °C. Slowly add n-BuLi and stir for 20-30 minutes to form a solution of lithium diisopropylamide (LDA).[6]
- **Lithiation:** In a separate flask, cool a solution of 2,6-difluoropyridine in anhydrous THF to -78 °C. Slowly add the prepared LDA solution via cannula. Stir the mixture at -78 °C for 30-60 minutes.[6]
- **Borylation:** To the reaction mixture at -78 °C, add a solution of the trialkyl borate in THF. Allow the reaction to slowly warm to room temperature over several hours.[6][13]
- **Hydrolysis:** Quench the reaction by adding aqueous HCl. This hydrolyzes the borate ester intermediate to the desired boronic acid.[14]
- **Work-up and Isolation:** Adjust the pH of the aqueous layer to precipitate the product. The solid can be collected by filtration, washed, and dried. Alternatively, the product can be extracted into an organic solvent, dried, and concentrated to yield the crude boronic acid, which may be used directly or purified further.[6][7]


## Visualizations

The following diagrams illustrate key processes and relationships involving **(5,6-Difluoropyridin-3-yl)boronic acid**.




[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a difluoropyridine boronic acid.



[Click to download full resolution via product page](#)

Caption: Role of the boronic acid in the drug discovery pipeline.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (5,6-Difluoropyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. (5,6-Difluoropyridin-3-yl)boronic acid | 1366482-40-7 [sigmaaldrich.com]
- 3. 1366482-40-7|(5,6-Difluoropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (5,6-Difluoropyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]
- 7. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [(5,6-Difluoropyridin-3-yl)boronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599226#5-6-difluoropyridin-3-yl-boronic-acid-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)